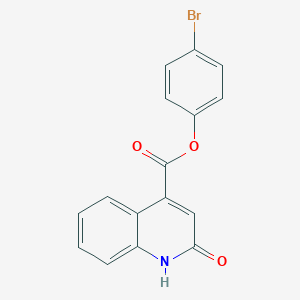
4-Bromophenyl 2-hydroxyquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromophenyl 2-hydroxyquinoline-4-carboxylate is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound is a derivative of quinoline and has been synthesized using various methods. It has been studied for its potential use in various applications, including as an antibacterial agent, an anticancer agent, and as a fluorescent probe in biological imaging.
Mechanism Of Action
The mechanism of action of 4-Bromophenyl 2-hydroxyquinoline-4-carboxylate varies depending on the application. In antibacterial studies, it has been shown to inhibit bacterial growth by disrupting the bacterial cell membrane. In anticancer studies, it has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. As a fluorescent probe, it binds to specific biomolecules and emits fluorescence upon excitation.
Biochemical And Physiological Effects
4-Bromophenyl 2-hydroxyquinoline-4-carboxylate has been shown to exhibit several biochemical and physiological effects. In antibacterial studies, it has been shown to disrupt bacterial cell membrane integrity, leading to bacterial death. In anticancer studies, it has been shown to induce apoptosis in cancer cells, leading to cell death. As a fluorescent probe, it binds to specific biomolecules and emits fluorescence, allowing for their visualization in biological imaging studies.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Bromophenyl 2-hydroxyquinoline-4-carboxylate in lab experiments is its ability to selectively bind to certain biomolecules, making it a valuable tool in biological imaging studies. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 4-Bromophenyl 2-hydroxyquinoline-4-carboxylate. One area of interest is the development of new synthetic methods for this compound, which may improve its yield and purity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound in antibacterial and anticancer applications. Finally, there is potential for the development of new applications for this compound, such as in the field of materials science.
Synthesis Methods
Several methods have been reported for the synthesis of 4-Bromophenyl 2-hydroxyquinoline-4-carboxylate. One of the most common methods involves the reaction of 2-hydroxyquinoline-4-carboxylic acid with 4-bromobenzoyl chloride in the presence of a base. Another method involves the reaction of 4-bromoaniline with 2-hydroxyquinoline-4-carboxylic acid in the presence of a coupling reagent.
Scientific Research Applications
4-Bromophenyl 2-hydroxyquinoline-4-carboxylate has been studied for its potential use in various scientific research applications. It has been shown to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound has been used as a fluorescent probe in biological imaging due to its ability to selectively bind to certain biomolecules.
properties
CAS RN |
355153-30-9 |
|---|---|
Product Name |
4-Bromophenyl 2-hydroxyquinoline-4-carboxylate |
Molecular Formula |
C16H10BrNO3 |
Molecular Weight |
344.16 g/mol |
IUPAC Name |
(4-bromophenyl) 2-oxo-1H-quinoline-4-carboxylate |
InChI |
InChI=1S/C16H10BrNO3/c17-10-5-7-11(8-6-10)21-16(20)13-9-15(19)18-14-4-2-1-3-12(13)14/h1-9H,(H,18,19) |
InChI Key |
URDOBFQLGDIHFZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)OC3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



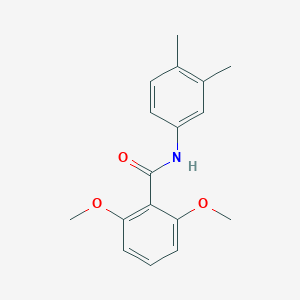
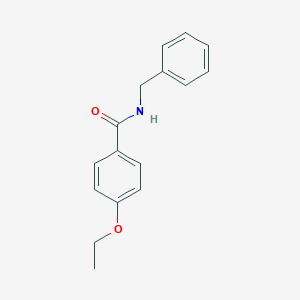
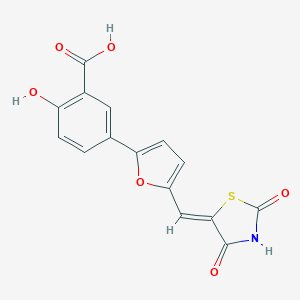
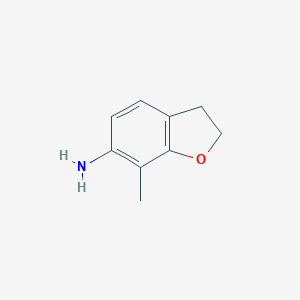
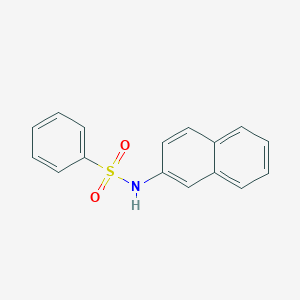
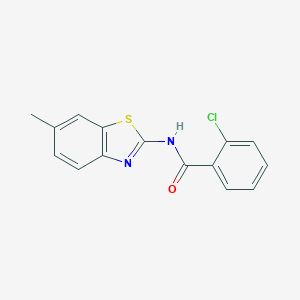
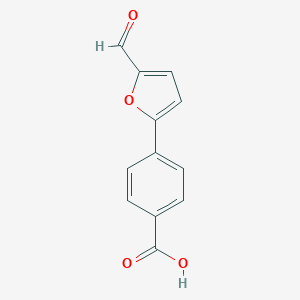
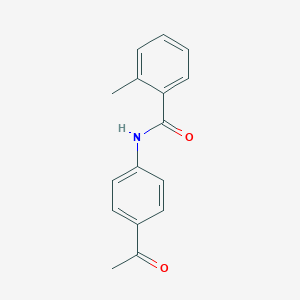
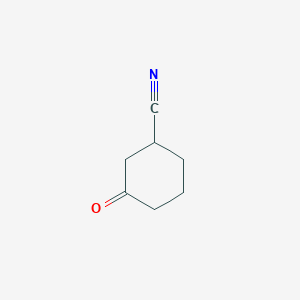
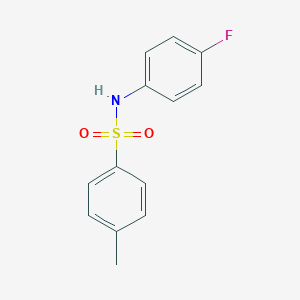
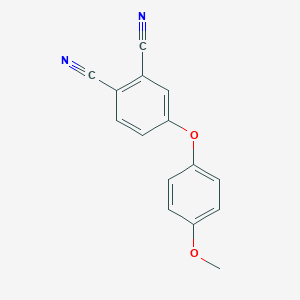
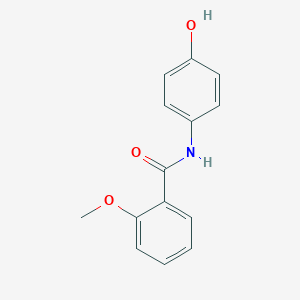

![[3,4'-Bipyridine]-5-carboxylic acid](/img/structure/B186158.png)